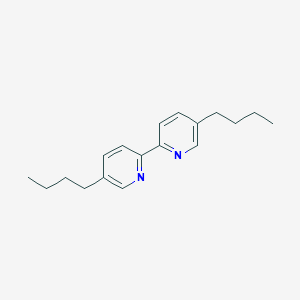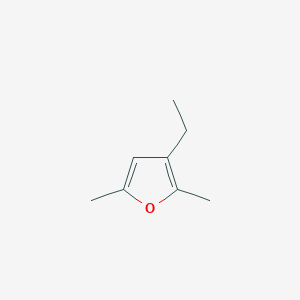
3-Ethyl-2,5-dimethylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,5-dimethylfuran is a heterocyclic organic compound with the molecular formula C8H12O It is a derivative of furan, characterized by the presence of ethyl and methyl groups at the 3rd and 2nd, 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,5-dimethylfuran typically involves the alkylation of 2,5-dimethylfuran. One common method is the Friedel-Crafts alkylation, where 2,5-dimethylfuran reacts with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often utilize heterogeneous catalysis to convert biomass-derived intermediates, such as hydroxymethylfurfural, into the desired furan derivatives. The use of non-noble metal catalysts and optimized reaction conditions ensures high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,5-dimethylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation of this compound can yield tetrahydrofuran derivatives. Catalysts such as palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the furan ring. For example, nitration using nitric acid (HNO3) can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: HNO3 for nitration, sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Furanones, carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Nitrofurans, sulfonated furans.
Scientific Research Applications
3-Ethyl-2,5-dimethylfuran has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is investigated as a biofuel due to its high energy density and stability.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,5-dimethylfuran involves its interaction with various molecular targets. In biological systems, it can undergo metabolic transformations mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, potentially exerting antimicrobial or anti-inflammatory effects . In the context of biofuels, its combustion mechanism involves the formation of intermediate radicals, contributing to its high energy release .
Comparison with Similar Compounds
2,5-Dimethylfuran: A derivative of furan with two methyl groups at the 2nd and 5th positions. It is also studied as a biofuel and has similar chemical properties.
3-Acetyl-2,5-dimethylfuran: This compound has an acetyl group at the 3rd position, making it a useful intermediate in organic synthesis.
2,5-Dimethyl-3-furoic acid: A carboxylic acid derivative of 2,5-dimethylfuran, used in the preparation of various chemical compounds.
Uniqueness of 3-Ethyl-2,5-dimethylfuran: The presence of an ethyl group at the 3rd position in this compound distinguishes it from other similar compounds. This structural variation can influence its reactivity and physical properties, making it a unique candidate for specific applications in biofuels and pharmaceuticals.
Properties
CAS No. |
10599-62-9 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-ethyl-2,5-dimethylfuran |
InChI |
InChI=1S/C8H12O/c1-4-8-5-6(2)9-7(8)3/h5H,4H2,1-3H3 |
InChI Key |
XDCCUETYAWEEOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
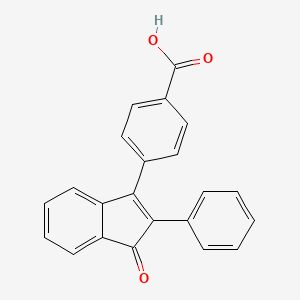
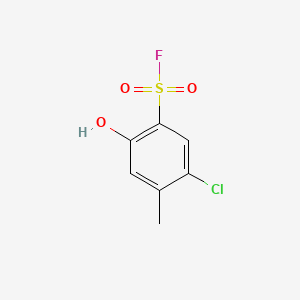
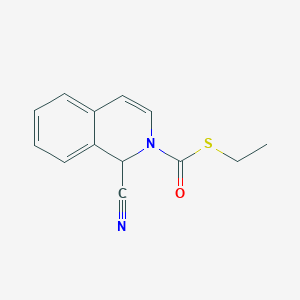
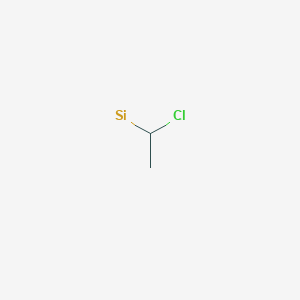


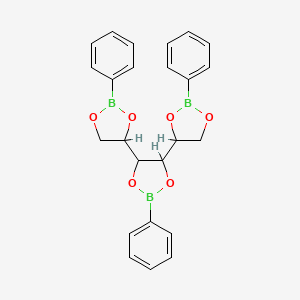
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
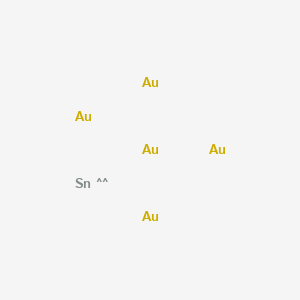
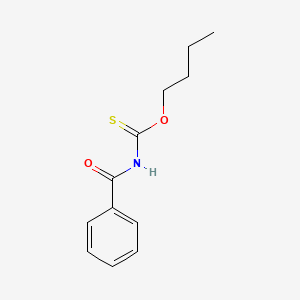
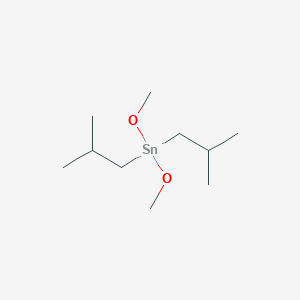
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
